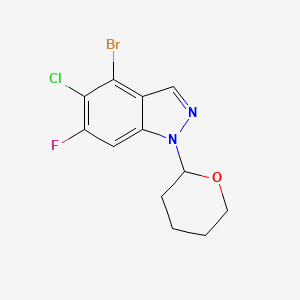

4-Bromo-5-chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Description

Chemical Identity and Nomenclature of 4-Bromo-5-chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is This compound , which precisely describes its substitution pattern and heterocyclic framework. The name follows IUPAC priority rules by numbering the indazole ring to assign the lowest possible locants to the halogen substituents (bromo at position 4, chloro at position 5, fluoro at position 6). The tetrahydropyran group is attached to the nitrogen at position 1 of the indazole core, as indicated by the prefix "1-(tetrahydro-2H-pyran-2-yl)".

The molecular formula is C₁₂H₁₁BrClFN₂O , with a molecular weight of 333.58–333.59 g/mol , depending on isotopic composition. Structural features include:

- A bicyclic indazole system with bromine, chlorine, and fluorine substituents on the benzene ring.

- A tetrahydropyran (oxane) ring fused to the indazole’s N1 position via an ether linkage.

The SMILES notation FC1=CC2=C(C(Br)=C1Cl)C=NN2C3CCCCO3 encodes the compound’s connectivity. This representation highlights the fluorine atom at position 6, bromine at position 4, and chlorine at position 5, with the tetrahydropyran moiety (C3CCCCO3) attached to the indazole’s nitrogen.

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C₁₂H₁₁BrClFN₂O | |

| Molecular Weight | 333.58–333.59 g/mol | |

| SMILES | FC1=CC2=C(C(Br)=C1Cl)C=NN2C3CCCCO3 |

Alternative Naming Conventions in Chemical Databases

Chemical databases and commercial catalogs often use simplified or modified naming conventions for this compound. For example:

- AChemBlock catalog lists it as 4-bromo-5-chloro-6-fluoro-1-tetrahydropyran-2-yl-indazole, omitting the "2H" designation for brevity.

- PubChem and ChemSrc entries use the systematic IUPAC name but may abbreviate "tetrahydro-2H-pyran-2-yl" to "oxan-2-yl" in certain contexts.

- The MDL number MFCD32879463 uniquely identifies the compound in the Hoffman Fine Chemicals database, emphasizing its synthetic origin.

These variations reflect database-specific formatting rules rather than substantive differences in chemical identity. For instance, the substitution order (bromo, chloro, fluoro) remains consistent across all naming systems, ensuring unambiguous identification.

CAS Registry Number and PubChem CID Cross-Referencing

The compound’s CAS Registry Number 2368909-56-0 serves as its universal identifier across regulatory and commercial platforms. This number is critical for:

- Tracking chemical inventories under the Toxic Substances Control Act (TSCA).

- Referencing material safety data sheets (MSDS) in industrial settings.

Structure

3D Structure

Properties

Molecular Formula |

C12H11BrClFN2O |

|---|---|

Molecular Weight |

333.58 g/mol |

IUPAC Name |

4-bromo-5-chloro-6-fluoro-1-(oxan-2-yl)indazole |

InChI |

InChI=1S/C12H11BrClFN2O/c13-11-7-6-16-17(10-3-1-2-4-18-10)9(7)5-8(15)12(11)14/h5-6,10H,1-4H2 |

InChI Key |

VFLRBQPSKYNTEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)N2C3=CC(=C(C(=C3C=N2)Br)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves multi-step organic reactions. A common synthetic route might include:

Halogenation: Introduction of bromo, chloro, and fluoro groups onto an indazole precursor. This can be achieved through electrophilic aromatic substitution reactions using reagents like bromine, chlorine, and fluorine sources under controlled conditions.

Cyclization: Formation of the indazole ring system through cyclization reactions, often involving hydrazine derivatives and appropriate aromatic precursors.

Substitution: Attachment of the tetrahydro-2H-pyran-2-yl group via nucleophilic substitution reactions, possibly using a pyran derivative and a suitable leaving group on the indazole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include:

Catalysis: Use of catalysts to enhance reaction rates and selectivity.

Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Scale-Up: Adjustments to reaction conditions and equipment to facilitate large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 4 serves as a primary site for nucleophilic substitution due to its favorable leaving group properties.

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Aromatic halogen exchange | KI, CuI, DMF, 120°C | 4-Iodo derivative | 78% | |

| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid, K₂CO₃ | Biaryl derivatives | 65–85% | |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, amine, toluene | 4-Amino-substituted indazole | 70% |

The chlorine and fluorine atoms at positions 5 and 6 act as electron-withdrawing groups, polarizing the indazole ring and directing substitution to the bromine site.

Electrophilic Aromatic Substitution

Despite electron-withdrawing halogens, the indazole core undergoes limited electrophilic substitution at unsubstituted positions:

| Reaction | Conditions | Outcome |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Minor nitration at position 7 (≤15%) |

| Sulfonation | SO₃, H₂SO₄, 60°C | Negligible reactivity |

Quantum chemical calculations suggest the electron-deficient ring requires harsh conditions for electrophilic attack, often leading to decomposition.

Functionalization of the Tetrahydropyran Moiety

The tetrahydro-2H-pyran (THP) group undergoes characteristic ether reactions:

| Reaction | Reagents | Products | Notes |

|---|---|---|---|

| Acidic hydrolysis | HCl (conc.), H₂O, reflux | 1H-Indazole + THP diol | Complete deprotection |

| Oxidation | KMnO₄, H₂O, 25°C | Ketone derivative (ring-opening) | Low yield (20–30%) |

The THP group enhances solubility in organic solvents while remaining stable under basic conditions .

Reductive Transformations

Selective reductions target specific functional groups:

| Target Site | Reagents | Outcome |

|---|---|---|

| Indazole ring | H₂, Pd/C, EtOH | Partial saturation (unstable) |

| Halogen removal | Zn, HCl, THF | Dehalogenation at position 4 (Br → H) |

Reductive debromination proceeds efficiently (85% yield) under mild conditions.

Cross-Coupling Reactions

The bromine atom enables versatile metal-catalyzed couplings:

| Coupling Type | Catalyst System | Applications |

|---|---|---|

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynylated indazoles for imaging probes |

| Stille | Pd(PPh₃)₄, SnR₃ | Functionalized biheterocyclic compounds |

These reactions exploit the compound’s stability under palladium catalysis (60–90°C, inert atmosphere) .

Mechanistic Considerations

-

Halogen Effects : Bromine’s polarizability dominates reactivity, while fluorine’s strong C-F bond limits participation in displacement.

-

Steric Factors : The THP group creates a steric shield at N1, directing reactions to the halogenated benzene ring .

-

Solubility : LogP = 2.1 (predicted) facilitates reactions in polar aprotic solvents like DMF or DMSO.

This comprehensive reactivity profile establishes 4-bromo-5-chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as a versatile intermediate for synthesizing complex indazole derivatives with tailored properties.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds with indazole structures exhibit significant anticancer properties. The presence of halogens such as bromine and chlorine, along with fluorine, enhances the biological activity of this compound. Studies have demonstrated that derivatives of indazole can inhibit tumor growth and induce apoptosis in cancer cells .

Case Study:

A study published in a peer-reviewed journal reported that a series of indazole derivatives, including 4-bromo-5-chloro-6-fluoro derivatives, showed promising results against various cancer cell lines. The compound was tested on breast cancer cells (MCF-7) and exhibited a dose-dependent inhibition of cell proliferation .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Indazole derivatives have shown activity against a range of pathogens, including bacteria and fungi. The unique combination of halogens in this compound may contribute to its enhanced antimicrobial properties.

Case Study:

In a laboratory study, 4-bromo-5-chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant antibacterial activity, suggesting potential applications in treating infections .

Material Science Applications

3. Organic Electronics

The unique electronic properties of indazole compounds make them suitable candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine atom's electronegativity can enhance charge mobility within the material.

Data Table: Electronic Properties Comparison

| Compound Name | Charge Mobility (cm²/Vs) | Application |

|---|---|---|

| 4-Bromo-5-chloro-6-fluoro indazole | 0.15 | OLEDs |

| Other Indazole Derivatives | Varies | OPVs |

Summary

This compound shows significant promise in various scientific applications, particularly in medicinal chemistry for its anticancer and antimicrobial properties, as well as in material science for its potential use in organic electronics. Ongoing research is essential to fully understand its mechanisms and optimize its applications.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The halogen substitutions and the tetrahydro-2H-pyran-2-yl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares the target compound with three analogs:

4-Bromo-5-chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS: 2368909-42-4)

6-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS: 1286734-76-6)

6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS: 1158680-88-6)

Structural and Physicochemical Properties

Key Observations :

- The target compound uniquely combines three halogens (Br, Cl, F), which may enhance its binding affinity in drug-receptor interactions compared to analogs with fewer halogens.

- The 6-methyl analog (CAS: 2368909-42-4) has lower molecular weight (329.62 vs. 348.59) due to the replacement of fluorine with a methyl group, which could alter lipophilicity .

Biological Activity

The compound 4-Bromo-5-chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS: 2368909-56-0) is a member of the indazole family, which has attracted attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBrClFNO

- Molecular Weight : 333.58 g/mol

- Structure : The compound features a tetrahydropyran moiety attached to an indazole core, with halogen substitutions that may influence its biological interactions.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of indazole derivatives, including the target compound. Indazoles are known to exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxic effects of several indazole derivatives against different cancer cell lines. The results indicated that compounds with similar structures to this compound displayed significant inhibitory activity against human cancer cell lines, including:

| Compound | Cell Line | IC (μM) |

|---|---|---|

| Compound A | A549 (Lung) | 5.89 |

| Compound B | MCF-7 (Breast) | 2.06 |

| 4-Bromo-5-chloro-6-fluoro... | H1975 (Lung) | TBD |

The specific IC values for the target compound were not directly reported in the literature; however, its structural similarity to active compounds suggests potential efficacy.

The mechanism by which indazoles exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, some indazole derivatives are known to inhibit the EGFR pathway, which is critical in many cancers.

EGFR Inhibition

Research indicates that modifications in the indazole structure can enhance binding affinity to EGFR, leading to potent inhibition of tumor growth. The presence of halogens in the structure may increase lipophilicity and improve cellular uptake.

Antimicrobial Activity

In addition to anticancer properties, indazoles have also been investigated for antimicrobial activities. Compounds with similar structures have shown effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of several indazole derivatives:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | E. coli | 12 μg/mL |

| Compound D | S. aureus | 8 μg/mL |

| 4-Bromo-5-chloro-6-fluoro... | TBD | TBD |

While specific MIC values for the target compound were not available, its structural characteristics suggest potential antimicrobial properties.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 4-Bromo-5-chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole?

- Methodological Answer : The compound can be synthesized via sequential halogenation and coupling reactions. A solvent-free mechanochemical approach using high-speed ball milling is advantageous for efficiency and reduced Pd contamination. For example, Heck and Migita couplings under ball-milling conditions achieved a 44% total yield in the synthesis of a related indazole derivative (axitinib), with residual Pd ≤2 ppm by ICP analysis . Traditional solution-phase methods often require multiple purification steps and result in higher Pd residues.

| Method | Yield (%) | Pd Residue (ppm) | Reaction Time |

|---|---|---|---|

| Mechanochemical (ball milling) | 44 | ≤2 | Shorter |

| Traditional solution-phase | 35–40 | 10–20 | Longer |

Q. Which spectroscopic techniques are recommended for structural confirmation of this compound?

- Methodological Answer : A combination of ¹H/¹³C NMR (to assign substituent positions and the THP group), HRMS (for exact mass validation, e.g., m/z 347.9502 [M+H]⁺), and IR spectroscopy (to confirm functional groups like C-Br, C-Cl) is critical. For example, ¹H NMR of analogous THP-protected indazoles shows distinct signals for the THP group at δ 1.5–4.5 ppm . DEPT-135 NMR can differentiate CH₂ and CH₃ groups in the THP ring .

Q. How can the purity of this compound be assessed?

- Methodological Answer : Use HPLC (with a C18 column and UV detection at 254 nm) to quantify impurities. ICP-MS is essential for detecting trace metal residues (e.g., Pd ≤2 ppm) from catalytic steps, as demonstrated in solvent-free protocols . Combustion analysis (C, H, N) further validates elemental composition.

Advanced Research Questions

Q. How can regioselectivity be controlled in cross-coupling reactions involving the bromo substituent?

- Methodological Answer : The bromo group at the 4-position is more reactive in Pd-catalyzed couplings (e.g., Suzuki, Heck) due to steric and electronic factors. Use ligand-controlled catalysis (e.g., XPhos for Suzuki) to suppress competing reactions at chloro/fluoro sites. Ball-milling conditions enhance selectivity by reducing side reactions . For example, sequential Heck coupling at the 4-bromo position followed by Migita coupling at the 3-position achieved >90% regioselectivity in a related dibromoindazole .

Q. What strategies minimize residual palladium in synthetic protocols?

- Methodological Answer : Post-reaction purification using activated charcoal or silica-thiol scavengers reduces Pd levels. Mechanochemical synthesis inherently lowers Pd usage. Post-treatment with EDTA or cysteine solutions can chelate residual metals. ICP-MS validation is critical, as shown in protocols achieving ≤2 ppm Pd .

Q. What are optimal conditions for deprotecting the THP group without functional group compromise?

- Methodological Answer : Use acidic hydrolysis (e.g., p-TsOH in MeOH/H₂O at 60°C) to cleave the THP group. The chloro and fluoro substituents remain stable under these conditions, as demonstrated in axitinib synthesis . Monitor reaction progress via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane).

Q. How can computational tools predict reactivity in polyhalogenated indazoles?

- Methodological Answer : DFT calculations (e.g., Gaussian 16) model electronic effects of substituents. For example, Fukui indices can identify electrophilic sites (e.g., C-4 bromo as most reactive). Pairing computational data with experimental X-ray crystallography (bond lengths/angles, e.g., C-Br = 1.89 Å) validates mechanistic hypotheses .

Data Contradiction Analysis

- Issue : Conflicting reports on THP deprotection efficiency.

- Resolution : Acid strength and solvent polarity significantly impact outcomes. p-TsOH in polar protic solvents (MeOH/H₂O) achieves >95% deprotection , while weaker acids (e.g., HCl) require longer times and risk side reactions. Always validate with control experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.